6-Carboxynaphthofluorescein
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Overview
Description
6-Carboxynaphthofluorescein is a pH-sensitive fluorescent dye widely used in various scientific fields. It is known for its ability to exhibit different fluorescence properties depending on the pH of the environment, making it a valuable tool for pH measurement and monitoring in biological and chemical systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxynaphthofluorescein typically involves the condensation of naphthalene derivatives with fluorescein. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For instance, the condensation reaction can be carried out in the presence of sulfuric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 6-Carboxynaphthofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the fluorescence properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various ester or amide derivatives .
Scientific Research Applications
6-Carboxynaphthofluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and flow cytometry to study cellular processes and pH changes within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to monitor pH changes in biological samples.
Industry: Applied in the development of fiber-optic pH sensors and other analytical devices .
Mechanism of Action
The mechanism of action of 6-Carboxynaphthofluorescein is based on its pH-dependent fluorescence properties. The compound exhibits different excitation and emission wavelengths depending on the pH of the environment. At acidic or neutral pH, it shows fluorescence with excitation at 512 nm and emission at 567 nm. In basic conditions, the excitation shifts to 598 nm, and the emission shifts to 668 nm . This pH sensitivity allows it to act as an effective pH indicator in various applications.
Comparison with Similar Compounds
Fluorescein: Another widely used pH-sensitive dye with similar fluorescence properties but different pKa values.
Carboxyfluorescein: A derivative of fluorescein with a carboxyl group, used in similar applications.
Naphthofluorescein: A compound with similar structure but different fluorescence characteristics .
Uniqueness: 6-Carboxynaphthofluorescein is unique due to its specific pH sensitivity range and fluorescence properties. Its ability to exhibit distinct fluorescence at different pH levels makes it particularly useful for precise pH measurements in complex biological and chemical systems .
Properties
Molecular Formula |
C29H16O7 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)terephthalic acid |
InChI |
InChI=1S/C29H16O7/c30-17-4-9-19-14(11-17)1-7-22-25(24-13-16(28(32)33)3-6-21(24)29(34)35)23-8-2-15-12-18(31)5-10-20(15)27(23)36-26(19)22/h1-13,30H,(H,32,33)(H,34,35) |
InChI Key |
AWSNLYPKRXALAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C4=C(C=C3)C=C(C=C4)O)OC2=C5C1=CC(=O)C=C5)C6=C(C=CC(=C6)C(=O)O)C(=O)O |
Origin of Product |
United States |
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